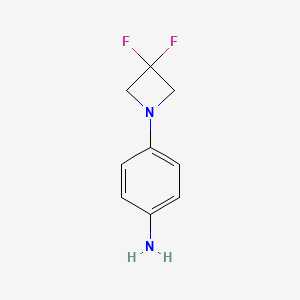

4-(3,3-Difluoroazetidin-1-yl)aniline

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of 4-(3,3-Difluoroazetidin-1-yl)aniline consists of a three-membered azetidine ring with two fluorine atoms attached to one of the carbon atoms. This structure is then connected to an aniline group .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. As a fluorinated compound, it may participate in various organic reactions .Aplicaciones Científicas De Investigación

Electropolymerization and Surface Functionalization

4-Azidoaniline derivatives, closely related to 4-(3,3-Difluoroazetidin-1-yl)aniline, have been utilized in the electropolymerization and functionalization of conductive surfaces. Research by Coates et al. (2012) compared approaches using 4-azidoaniline with "click" chemistry and electrochemistry for anchoring ferrocene moieties on glassy carbon surfaces. This method was studied through XPS and electrochemistry analyses (Coates et al., 2012).

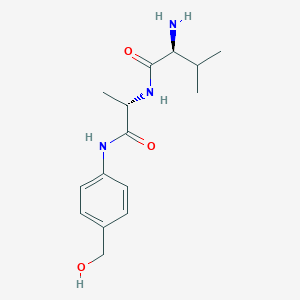

Synthesis of CDK Inhibitors

In the field of medicinal chemistry, compounds structurally similar to this compound have been synthesized for their potential as cyclin-dependent kinase-2 (CDK2) inhibitors. Wang et al. (2004) reported the synthesis and structure-activity relationships of 2-anilino-4-(thiazol-5-yl)pyrimidines, demonstrating their potency as ATP-antagonistic CDK2 inhibitors (Wang et al., 2004).

Novel Organic Compounds for Antitumor Activity

Research into novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, akin to this compound, has been conducted to explore their potential medical applications. Maftei et al. (2016) focused on the design and structural characterization of these compounds, assessing their in vitro anti-cancer activity across various cell lines (Maftei et al., 2016).

Electroluminescent Properties in Organic Compounds

Studies on small molecular compounds, including N,N-diphenyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline, have been conducted to explore their electroluminescent properties. Jin et al. (2020) synthesized and systematically analyzed these compounds, assessing their potential applications in organic light-emitting diodes (OLEDs) (Jin et al., 2020).

Mecanismo De Acción

Safety and Hazards

While specific safety and hazard information for 4-(3,3-Difluoroazetidin-1-yl)aniline is not available, general safety measures for handling chemicals should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

4-(3,3-difluoroazetidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2/c10-9(11)5-13(6-9)8-3-1-7(12)2-4-8/h1-4H,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSADMXCMZULBGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=C(C=C2)N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

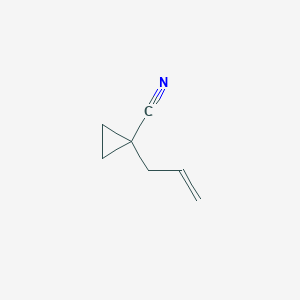

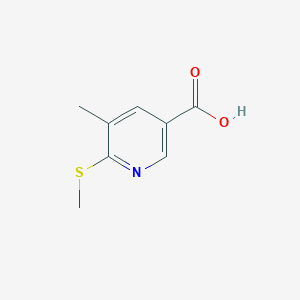

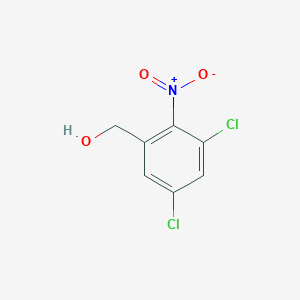

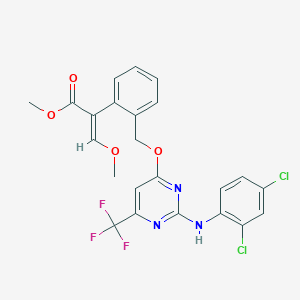

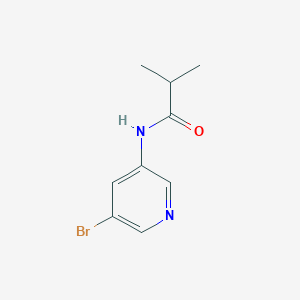

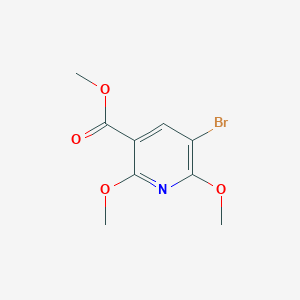

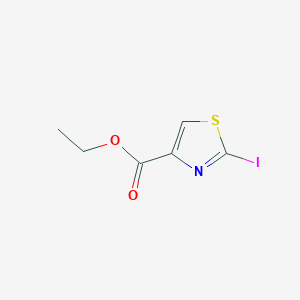

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B1429116.png)

![7-Benzyl-1,7-diazaspiro[4.5]decane](/img/structure/B1429128.png)

![Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1429130.png)